2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid

Medicinal chemistry Structure-activity relationship Topoisomerase inhibition

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (CAS 154869-00-8, MF: C19H15NO4, MW: 321.33) is a tetracyclic fused quinoline-carboxylic acid hybrid bearing two electron-donating methoxy groups at the 2- and 3-positions of the indene ring and a free carboxylic acid at C-10. The indeno[1,2-b]quinoline scaffold has been established as a versatile pharmacophore with documented dual topoisomerase I/II inhibitory potential and antibacterial applications when elaborated into metal complexes.

Molecular Formula C19H15NO4
Molecular Weight 321.332
CAS No. 154869-00-8
Cat. No. B2617875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
CAS154869-00-8
Molecular FormulaC19H15NO4
Molecular Weight321.332
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC
InChIInChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22)
InChIKeyZEDLSMFUNOJCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic Acid (CAS 154869-00-8): Core Scaffold Identity and Procurement Baseline


2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (CAS 154869-00-8, MF: C19H15NO4, MW: 321.33) is a tetracyclic fused quinoline-carboxylic acid hybrid bearing two electron-donating methoxy groups at the 2- and 3-positions of the indene ring and a free carboxylic acid at C-10 . The indeno[1,2-b]quinoline scaffold has been established as a versatile pharmacophore with documented dual topoisomerase I/II inhibitory potential and antibacterial applications when elaborated into metal complexes [1][2]. This compound is commercially available as a research-grade screening compound from multiple vendors including Enamine (via Sigma-Aldrich) and InterBioScreen (ID: STOCK1N-73316) [3].

Why Indenoquinoline-10-carboxylic Acids Cannot Be Interchanged: Substituent Position and Electronic Effects Decide Biological Fate


The indeno[1,2-b]quinoline-10-carboxylic acid scaffold exhibits profound functional divergence depending on the position and nature of substituents. In the recently reported antibacterial series, substitution at the 8-position of the quinoline ring (F, Cl, Br, I, CH3), when elaborated into dimethylgallium(III) complexes, produced MIC values of 0.09–1.56 µM against multidrug-resistant Klebsiella pneumoniae, yet the free carboxylic acids remained entirely inactive (MIC >100 µM) [1]. In contrast, 2,3-dimethoxy substitution on the indene ring represents a distinct electronic and topological perturbation that is characteristic of the indenoisoquinoline topoisomerase I inhibitor pharmacophore, where the 2,3-dimethoxy motif was identified as one of the superior substituents for cytotoxicity enhancement [2]. Simple interchange with the unsubstituted parent (11H-indeno[1,2-b]quinoline-10-carboxylic acid, CAS 98030-19-4) or with 8-substituted analogs would yield a compound lacking the methoxy-driven electronic effects and the established topoisomerase-targeting potential of this chemotype.

Quantitative Differentiation of 2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic Acid Against Closest Analogs


2,3-Dimethoxy Indene Substitution vs. 8-Substituted Quinoline Analogs: Electronic and Topological Divergence

The target compound places two methoxy groups at the 2- and 3-positions of the indene ring, a substitution pattern absent from the 8-substituted indenoquinoline-10-carboxylic acid series reported by Hameed et al. (2025) [1]. In that series, 8-halo and 8-methyl substitutions on the quinoline ring produced free acids with no detectable antibacterial activity (MIC >100 µM against K. pneumoniae KP-1074, KP-AJ289, KP-RH201207 in both LB and RPMI-HS media). In the structurally related indenoisoquinoline class, the 2,3-dimethoxy arrangement on the isoquinoline ring has been quantitatively validated as a topoisomerase I inhibition-enhancing motif, with compounds bearing this feature achieving mean graph midpoint (MGM) cytotoxicity values as low as 50 nM in the NCI 60-cell-line screen [2]. The target compound uniquely combines the indenoquinoline core (topo I/II dual inhibition potential) with the 2,3-dimethoxy substitution pattern (topo I potency enhancement) in a single entity, a combination not represented in any directly studied analog series.

Medicinal chemistry Structure-activity relationship Topoisomerase inhibition

C-10 Carboxylic Acid as a Derivatization Handle: Contrast with 6,10-Dicarboxylic Acid Analog

The target compound possesses a single carboxylic acid at C-10 (mono-acid), distinguishing it from the 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid analog (CAS 191172-47-1) . In the Hameed et al. (2025) study, the mono-carboxylic acid QH (indenoquinoline-10-carboxylic acid, CAS 98030-19-4) served as the ligand precursor for dimethylgallium(III) complexation, yielding [GaMe2(Q)(H2O)] complex 1 with MIC of 0.09 µM against KP-1074 and selectivity index of 1111 (IC50/MIC) [1]. The presence of a single, positionally defined carboxylic acid enables stoichiometrically controlled metal chelation at a predictable site, whereas the 6,10-diacid introduces ambiguity in metal coordination stoichiometry and regiochemistry. Additionally, the target compound's C-10 acid can be selectively amidated or esterified without competing reactions at C-6, a synthetic advantage over the diacid analog.

Synthetic chemistry Metal complexation Prodrug design

Lipophilicity and Drug-Likeness: Calculated Physicochemical Advantages of 2,3-Dimethoxy Substitution

The 2,3-dimethoxy groups increase the calculated logP and topological polar surface area (TPSA) relative to the unsubstituted parent. The experimentally determined logP for indenoquinoline-10-carboxylic acids (QH) in the Hameed et al. (2025) study was 0.44 ± 0.006 for the unsubstituted parent acid, with 8-substituted analogs ranging from 0.536 to 0.635 [1]. The target compound's calculated logP from MolAid is 3.8, with TPSA of 31.4 Ų and 21 heavy atoms [2]. The substantial logP increase (predicted ΔlogP ≈ +3.4 vs. unsubstituted QH) is driven by the two methoxy groups and places the compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates, while the modest TPSA (<60 Ų) predicts favorable membrane permeability. This contrasts sharply with the hydrophilic 8-substituted series (logP 0.44–0.64) and the diacid analog (predicted even lower logP due to additional carboxylic acid).

ADME prediction Lipophilicity Drug-likeness

Commercial Availability and Purity as a Screening-Ready Compound: Supplier Benchmarking

The target compound is available from multiple independent suppliers with documented purity grades, enabling competitive sourcing. AKSci lists purity at 95% ; Chemsrc reports 98.0% ; MolCore certifies NLT 98% with ISO compliance ; Enamine supplies via Sigma-Aldrich ; InterBioScreen maintains the compound in its screening collection (ID STOCK1N-73316) [1]. This multi-vendor availability contrasts with niche 8-substituted indenoquinoline-10-carboxylic acids from the Hameed et al. (2025) series, which are not commercially listed as stocked items. The compound's inclusion in the InterBioScreen library (485,000+ compounds) also indicates it has passed drug-likeness filters and is considered a high-value screening entity by a leading commercial provider.

Compound procurement Screening library Quality control

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic Acid


Organometallic Antibacterial Agent Development via Gallium(III) Complexation

The C-10 carboxylic acid provides a defined monodentate ligand site for dimethylgallium(III) chelation, following the precedent established with the unsubstituted indenoquinoline-10-carboxylic acid parent (QH) [1]. Hameed et al. (2025) demonstrated that [GaMe2(Q)(H2O)] complex 1, derived from the parent mono-acid, achieved MIC of 0.09 µM against fluoroquinolone-resistant K. pneumoniae KP-1074 with selectivity index 1111 (IC50 >100 µM in L929 fibroblasts / MIC 0.09 µM) and maintained hydrolytic stability in DMSO/10% D2O over 7 days and in DMEM/RPMI media for ≥24 h [1][2]. Investigators can synthesize the 2,3-dimethoxy Ga(III) complex to evaluate whether the methoxy substituents further enhance antibacterial potency or spectrum, leveraging the compound's immediate commercial availability.

Topoisomerase I/II Dual Inhibition Screening in Oncology Panels

The indeno[1,2-b]quinoline core is a validated dual topoisomerase I/II inhibitor scaffold, with 11-oxo-indenoquinoline-6-carboxamides showing IC50 values as low as 8 nM (4-Cl derivative) against Lewis lung carcinoma and in vivo activity comparable to doxorubicin in colon 38 tumors [1]. The 2,3-dimethoxy substitution pattern, when present on the related indenoisoquinoline system, produced NCI 60-cell-line mean graph midpoint cytotoxicity of 50 nM [2]. The target compound places the 2,3-dimethoxy motif on the indenoquinoline core—a combination not yet evaluated in published oncology studies—making it a structurally novel candidate for topoisomerase inhibition profiling in cancer cell line panels.

Structure-Activity Relationship (SAR) Expansion of Indenoquinoline Chemical Space

The 8-substituted indenoquinoline-10-carboxylic acid series (Hameed 2025) explored halogen and methyl variations on the quinoline ring; the 6-carboxamide series (Deady 2000) investigated C-6 amidation. The 2,3-dimethoxy substitution on the indene ring represents an unexplored vector in the indenoquinoline SAR landscape [1][2]. The target compound's multi-vendor availability (≥5 suppliers, 95–98% purity) enables rapid analoging—the C-10 acid can be directly amidated, esterified, or used as a metal ligand without requiring de novo synthesis of the tetracyclic core [3]. This positions the compound as a cost-effective SAR expansion tool for medicinal chemistry groups investigating indenoquinoline-based therapeutics.

Computational Drug Discovery and Virtual Screening Library Enrichment

With a calculated logP of 3.8 and TPSA of 31.4 Ų [1], the compound occupies a favorable drug-like property space (logP 1–3 for CNS, TPSA <60 Ų for membrane permeability) that is distinct from the hydrophilic 8-substituted series (experimental logP 0.44–0.64) [2]. Its presence in the InterBioScreen screening library (485,000+ compounds) confirms that it has passed commercial drug-likeness filters [3]. Computational chemists can deploy this compound in virtual screening campaigns targeting enzymes with hydrophobic active sites (e.g., topoisomerase–DNA ternary complexes, bacterial siderophore pathways), where the increased lipophilicity relative to existing indenoquinoline analogs may confer docking score advantages.

Quote Request

Request a Quote for 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.